molecular formula C8H10F2N2OS B11756791 2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide

2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide

Cat. No.: B11756791
M. Wt: 220.24 g/mol
InChI Key: NMHNKVGHQFVQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide is a heterocyclic compound with the molecular formula C8H10F2N2OS and a molecular weight of 220.24 g/mol This compound features a thiophene ring substituted with an amino group, a difluoropropyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide typically involves the introduction of the difluoropropyl group to a thiophene ring followed by the addition of an amino group and a carboxamide group. One common method involves the reaction of 2,2-difluoropropyl bromide with a thiophene derivative under basic conditions to form the difluoropropyl-substituted thiophene. This intermediate is then subjected to amination and carboxamidation reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The difluoropropyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoropropyl group enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C8H10F2N2OS

Molecular Weight

220.24 g/mol

IUPAC Name

2-amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide

InChI

InChI=1S/C8H10F2N2OS/c1-8(9,10)3-4-2-5(6(11)13)7(12)14-4/h2H,3,12H2,1H3,(H2,11,13)

InChI Key

NMHNKVGHQFVQLJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(S1)N)C(=O)N)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.